Product packaging for 6-Chloro-7-fluoroquinolin-3-amine(Cat. No.:)

6-Chloro-7-fluoroquinolin-3-amine

Cat. No.: B13221068
M. Wt: 196.61 g/mol
InChI Key: WPBCDMRKAYUGIO-UHFFFAOYSA-N
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Description

Significance of Halogenated Quinoline (B57606) Scaffolds in Contemporary Chemical Research

The introduction of halogen atoms, such as chlorine and fluorine, into the quinoline scaffold is a widely employed strategy in the design of novel compounds with enhanced or specific activities. rsc.org Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.net For instance, the presence of a chlorine atom, as seen in 6-Chloro-7-fluoroquinolin-3-amine, is a feature of many successful drugs. nih.gov Fluorine, the other halogen in this compound, is also a key element in many modern pharmaceuticals due to its ability to modulate electronic properties and improve metabolic resistance. rsc.org The combination of both chlorine and fluorine on the quinoline ring, as in the subject compound, presents a unique electronic and steric profile that can be exploited in the design of new chemical entities.

Overview of Quinoline Derivatives as Fundamental Research Subjects

Quinoline, a bicyclic aromatic heterocycle, and its derivatives have been the subject of intensive research for over a century. nih.gov Their diverse applications span from antimalarial agents like chloroquine to anticancer and antibacterial drugs. rsc.orgnih.gov The versatility of the quinoline ring system allows for modifications at various positions, leading to a vast chemical space for the exploration of structure-activity relationships (SAR). mdpi.com Researchers continuously investigate new synthetic methodologies to access novel quinoline derivatives and to understand how different substitution patterns influence their properties and potential applications. nih.gov

Contextualization of this compound within Quinoline Chemistry

This compound, with its specific substitution pattern of a chlorine atom at the 6-position, a fluorine atom at the 7-position, and an amine group at the 3-position, represents a distinct molecule within the vast family of quinoline derivatives. The 3-aminoquinoline (B160951) core is a known pharmacophore in various biologically active compounds. The presence and positioning of the halogen atoms are expected to influence the compound's reactivity and potential biological interactions. While detailed research findings on this compound itself are limited, its structure suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules with tailored properties for various research applications. nih.gov

Chemical and Physical Properties of this compound

Below is a table summarizing some of the known chemical and physical properties of this compound.

PropertyValue
CAS Number 2092596-75-1
Molecular Formula C₉H₆ClFN₂
Molecular Weight 196.61 g/mol

Data sourced from publicly available chemical supplier databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClFN2 B13221068 6-Chloro-7-fluoroquinolin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

6-chloro-7-fluoroquinolin-3-amine

InChI

InChI=1S/C9H6ClFN2/c10-7-2-5-1-6(12)4-13-9(5)3-8(7)11/h1-4H,12H2

InChI Key

WPBCDMRKAYUGIO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1N)F)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 6 Chloro 7 Fluoroquinolin 3 Amine

Reactivity Profile of the Amino Group

The primary amino group at the C3 position of the quinoline (B57606) ring is a key site of reactivity, exhibiting characteristic nucleophilic properties. This allows for a variety of derivatization reactions, enabling the synthesis of a wide array of novel compounds.

Nucleophilic Character and Derivatization (e.g., Acylation, Alkylation)

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent nucleophilicity allows it to readily react with electrophilic reagents.

Acylation: The amino group can be acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (often activated in situ). This reaction leads to the formation of the corresponding amides. For instance, treatment with acetyl chloride in the presence of a suitable base would yield N-(6-chloro-7-fluoroquinolin-3-yl)acetamide. The general trend for the nucleophilicity of amines is that secondary amines are more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction introduces an alkyl substituent onto the nitrogen atom, forming secondary or tertiary amines. However, direct alkylation can sometimes lead to over-alkylation, yielding a mixture of products. More controlled alkylation can be achieved through reductive amination. The basicity, and thus the nucleophilicity, of amines is influenced by the electronic effects of the substituents on the aromatic ring. masterorganicchemistry.com

Schiff Base Formation and Subsequent Transformations

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction typically proceeds under mild acidic or basic catalysis. nih.gov The formation of a Schiff base from 6-Chloro-7-fluoroquinolin-3-amine would involve the reaction of the amino group with a carbonyl compound, resulting in a C=N double bond. wikipedia.org

These Schiff bases are not merely stable end-products but can serve as versatile intermediates for further transformations. For example, the imine bond can be reduced to a secondary amine, providing a route for N-alkylation. Furthermore, the diverse biological activities reported for various Schiff bases, including antimicrobial and anticancer properties, highlight the significance of this transformation pathway. wikipedia.orgnih.gov

Reactivity at the Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms attached to the quinoline core at positions 6 and 7, respectively, are susceptible to substitution reactions, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring

Nucleophilic aromatic substitution (SNA_r_) is a key reaction for modifying the quinoline scaffold. In this process, a nucleophile replaces a halide on the aromatic ring. The feasibility of an SNA_r_ reaction is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring. Fluorine is generally a better leaving group than chlorine in SNA_r_ reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. nih.gov

In the case of this compound, a nucleophile could potentially displace either the fluorine or the chlorine atom. The presence of the electron-withdrawing nitrogen atom in the quinoline ring system activates the ring towards nucleophilic attack. For instance, reaction with a primary or secondary amine in the presence of a base could lead to the substitution of one of the halogens, forming a di-amino substituted quinoline derivative. A study on 2-amino-6-chloropurine (B14584) demonstrated that the chloro group can be displaced by a dimethylamino group via an SNA_r_ reaction. nih.gov

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. mdpi.com In these reactions, an aryl halide is coupled with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov

For this compound, both the C-Cl and C-F bonds are potential sites for cross-coupling. However, the C-Cl bond is generally more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. Therefore, a selective Suzuki-Miyaura coupling could likely be achieved at the C6 position by reacting the molecule with an arylboronic acid in the presence of a suitable palladium catalyst and base. This would result in the formation of a 6-aryl-7-fluoroquinolin-3-amine derivative. The Suzuki-Miyaura reaction has been successfully applied to dichloro-heteroaromatics for the synthesis of functionalized dinucleophilic fragments. researchgate.net

Another important metal-catalyzed reaction is the Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond. wikipedia.org This reaction could be employed to introduce a new amino substituent at either the C6 or C7 position by reacting this compound with an amine in the presence of a palladium catalyst. Selective amination of dihaloquinolines has been demonstrated, suggesting that similar selectivity could be achieved with this substrate. nih.gov

Transformations Involving the Quinoline Ring System

The quinoline ring system itself can undergo various transformations. For example, the synthesis of a 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure has been described, which involves a ring-closing reaction to form a bicyclic system. nih.govnih.gov While this example does not start from this compound, it demonstrates the potential for the quinoline scaffold to be incorporated into more complex, fused heterocyclic systems. Such transformations can significantly alter the molecule's properties and biological activity.

Oxidation Reactions to Quinoline N-Oxides

The nitrogen atom within the quinoline ring of this compound can be readily oxidized to form the corresponding quinoline N-oxide. This transformation is a common and fundamental reaction for heterocyclic amines. wikipedia.org The oxidation introduces a positive formal charge on the nitrogen and a negative charge on the oxygen, altering the electronic properties of the quinoline ring system. This modification can increase the molecule's polarity and water solubility. wikipedia.org

The synthesis of N-oxides from tertiary amines and aromatic N-heterocycles is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxyacids. wikipedia.orgnih.gov A widely used and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). For instance, in a related synthesis, 4,7-dichloroquinoline (B193633) was successfully oxidized to 4,7-dichloroquinoline-N-oxide in high yield using m-CPBA in a chloroform (B151607) solvent at room temperature. mdpi.comresearchgate.net This process highlights a reliable method for the N-oxidation of chloro-substituted quinolines, which would be directly applicable to this compound. The formation of the N-oxide is a crucial step in activating the quinoline ring for further functionalization, particularly at the C2 position. mdpi.com

Reduction Reactions of the Heterocycle

The aromatic quinoline core of this compound can undergo reduction, typically resulting in the saturation of the pyridine (B92270) portion of the heterocycle to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. A notable method for this transformation is electrocatalytic hydrogenation. Research has demonstrated that a fluorine-modified cobalt catalyst (Co-F) is highly effective for the hydrogenation of quinolines using water as the hydrogen source under ambient conditions. nih.gov

This electrocatalytic system exhibits high selectivity and can produce 1,2,3,4-tetrahydroquinolines with yields as high as 94%. nih.gov The proposed mechanism involves the activation of water by fluorine surface-sites on the catalyst to generate active atomic hydrogen (H*). The reaction is believed to proceed through a 1,4/2,3-addition pathway of this active hydrogen to the quinoline ring. nih.gov This technique represents a green and efficient alternative to traditional reduction methods that often require high pressures of H₂ gas and precious metal catalysts.

Table 1: Conditions for Electrocatalytic Hydrogenation of Quinolines

Parameter Value/Condition
Catalyst Fluorine-modified Cobalt (Co-F) Nanowires
Hydrogen Source Water (H₂O)
System Divided three-electrode system
Product 1,2,3,4-Tetrahydroquinoline
Selectivity Up to 99%
Isolated Yield Up to 94%
Conditions Ambient temperature and pressure

Data sourced from a study on the electrocatalytic hydrogenation of quinoline derivatives. nih.gov

Derivatization Leading to Thioalkyl-Acyclic Quinolone Nucleosides

The structure of this compound serves as a precursor for the synthesis of more complex molecules, including acyclic nucleoside analogues. These analogues are of interest in medicinal chemistry. The synthesis of acyclic quinolone nucleoside analogues has been achieved by reacting quinolone carboxylic acids with electrophiles like (2-acetoxyethoxy)methyl chloride. nih.gov

To synthesize thioalkyl-acyclic quinolone nucleosides from this compound, a multi-step pathway can be envisioned. First, the amine group at the C3-position could be transformed into a different functional group suitable for building the acyclic chain, or the quinolone core could be constructed with the desired side chain precursor already in place. A general strategy for synthesizing 4'-thionucleosides involves a key double displacement reaction where a suitable precursor is treated with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). nih.gov This approach could be adapted to create a thioalkyl side chain attached to the quinoline nitrogen. Such syntheses provide stereoselective access to unnatural nucleoside analogues by carefully controlling the reaction conditions. mcgill.ca The resulting thioalkyl-acyclic quinolone nucleosides are structurally distinct from their natural counterparts and are evaluated for various biological activities. nih.govaau.dk

Mechanistic Investigations of Synthetic Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes, including stereochemistry.

Elucidation of Reaction Pathways and Intermediates

The synthetic transformations of quinoline derivatives involve various reaction pathways and intermediates. For example, the C2-amination of a quinoline N-oxide involves a plausible mechanism where the N-oxide acts as a 1,3-dipole in a cycloaddition reaction, although the low reactivity can make this pathway less favorable. mdpi.com A more likely pathway involves the activation of the C2 position by the N-oxide, making it susceptible to nucleophilic attack.

In the case of electrocatalytic hydrogenation, mechanistic studies combining experimental and theoretical results point to a specific pathway. The reaction on a fluorine-modified cobalt catalyst is proposed to proceed via a 1,4/2,3-addition of active hydrogen atoms (H*), which are generated from water at the catalyst surface. nih.gov This detailed understanding allows for the rational design of catalysts to improve efficiency and selectivity. The synthesis of related complex heterocyclic systems, such as pyrido[1,2-c]pyrimidine-1,3-diones, often proceeds through key intermediates that undergo highly efficient ring-closing reactions. nih.govnih.gov Investigating these intermediates and reaction pathways is essential for developing robust and scalable synthetic routes.

Stereochemical Considerations in Chiral Derivatization

The C3-amine group of this compound is a prime location for introducing chirality into the molecule. The derivatization of this amine with a chiral reagent, such as a chiral amino acid or its derivative, leads to the formation of diastereomers. asianpubs.orgresearchgate.net For example, reacting the amine with a chiral acid chloride would produce a pair of diastereomeric amides, which could potentially be separated using techniques like chromatography.

When synthesizing chiral molecules like nucleoside analogues, controlling the stereochemistry is paramount. The synthesis of nucleoside analogues from acyclic precursors often relies on stereocontrolled reactions, such as intramolecular S_N2-like displacements, to establish the desired configuration at multiple stereogenic centers. mcgill.ca The inherent chirality of a starting material, like a D-sugar, can be used to direct the stereochemical outcome of the reaction. mcgill.ca In the context of this compound, any chiral derivatization at the C3-amine would require careful consideration of the reaction conditions to control the stereoselectivity and obtain the desired enantiomer or diastereomer. The use of chiral derivatizing reagents is a common strategy not only for synthesis but also for the analytical separation and quantification of enantiomers. asianpubs.orgresearchgate.netnih.gov

Derivatization Strategies and Analogue Synthesis from 6 Chloro 7 Fluoroquinolin 3 Amine

Synthesis of Substituted Quinoline (B57606) and Quinolone Derivatives

The functionalization of the quinoline core is a key strategy for modulating the physicochemical and biological properties of the resulting molecules. The presence of chloro, fluoro, and amino groups on the 6-Chloro-7-fluoroquinolin-3-amine scaffold offers multiple handles for synthetic manipulation.

Modifications at Peripheral Positions of the Quinoline Scaffold (e.g., C-2, C-4, C-5, C-8)

Modifications at various positions of the quinoline ring are crucial for developing new analogues. For instance, in related 7-chloroquinoline (B30040) systems, the C-4 position is a common site for modification. The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) highlights a three-step sequence involving N-oxidation, C-2 amidation, and a subsequent nucleophilic aromatic substitution (SNAr) at the C-4 position with morpholine. researchgate.net This regioselective displacement of the C-4 chlorine is typically promoted by a base like potassium carbonate in a solvent such as DMF. researchgate.net

Furthermore, research on 2- and 8-substituted 4-amino-7-chloroquinolines demonstrates that various functionalities can be introduced at these peripheral positions. scholaris.ca For example, starting from 4,7-dichloroquinoline, a nitro group can be introduced at the C-8 position using sodium nitrate (B79036) and sulfuric acid. scholaris.ca This nitro group can then be reduced to an amine, providing a handle for further derivatization. scholaris.ca Similarly, the C-8 position can be functionalized with a dimethylamino group via reaction with sodium hydride and iodomethane. scholaris.ca Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have also been synthesized and used as ligands in metal-catalyzed asymmetric reactions. nih.gov

The following table summarizes representative modifications at peripheral positions of chloro-substituted quinoline scaffolds.

Starting MaterialReagents and ConditionsPosition(s) ModifiedResulting FunctionalityReference
4,7-dichloroquinoline1. m-CPBA, CHCl₃2. Ph-C≡N, H₂SO₄, CH₂Cl₂3. Morpholine, K₂CO₃, DMFC-2, C-4Amide, Morpholine researchgate.net
4,7-dichloroquinolineNaNO₃, H₂SO₄C-8Nitro scholaris.ca
4,7-dichloro-8-aminoquinolineNaH, N,N-dimethylformamide, IodomethaneC-8Dimethylamino scholaris.ca

Introduction of Diverse Chemical Functionalities via Amination and Thiolation

Amination and thiolation reactions are powerful tools for introducing diverse chemical functionalities onto the quinoline scaffold, often leading to compounds with significant biological activities.

Nucleophilic substitution of chloro groups with amines is a widely used strategy. In the synthesis of 7-chloroquinoline derivatives, 4,7-dichloroquinoline can be reacted with various amines, such as o-phenylenediamine (B120857) and 3-amino-1,2,4-triazole, under ultrasound irradiation to yield the corresponding 4-amino substituted products. semanticscholar.org The chloro group at the 7-position of 4-amino-7-chloroquinolines can also be effectively substituted by amino alcohols, yielding analogues of hydroxychloroquine. scholaris.ca This substitution is tolerant of electron-donating groups on the quinoline ring. scholaris.ca In a different quinoline system, 6-chloroquinoline-5,8-quinone undergoes reaction with primary or secondary amines in the presence of paraformaldehyde to yield 7-aminomethyl derivatives. researchgate.net

The introduction of sulfur-containing moieties can be achieved through thiolation. For example, reaction of 4,7-dichloroquinoline with thiosemicarbazide (B42300) results in the formation of 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide, introducing a versatile thiocarbamide group. semanticscholar.org In other heterocyclic systems, such as 4-chloro-7-nitrobenzofurazan, reactions with thiol compounds lead to the formation of 4-thio derivatives, although the reaction can be complex, sometimes forming intermediate Meisenheimer-type complexes. nih.gov The synthesis of thioacetamide-triazoles often involves the reaction of a chloroacetamide derivative with a sodium thiolate salt to introduce the thioether linkage. nih.gov

The table below provides examples of amination and thiolation reactions on chloro-substituted aromatic systems.

Starting MaterialReagents and ConditionsReaction TypeResulting FunctionalityReference
4,7-dichloroquinolineo-phenylenediamine, ethanol, ultrasoundAmination4-amino semanticscholar.org
4,7-dichloroquinolineThiosemicarbazide, ethanol, ultrasoundThiolation4-thiocarbamide semanticscholar.org
4,7-dichloro-8-aminoquinoline2-aminoethanol, 170 °CAmination7-aminoethanol scholaris.ca
Chloroacetamide derivativeSodium 1H-1,2,3-triazole-5-thiolate, THF, 70 °CThiolationThioether nih.gov

Design and Synthesis of Hybrid Molecular Architectures

Combining the this compound core with other heterocyclic systems or conjugating it to functional moieties is a powerful strategy for creating novel molecular architectures with potentially enhanced or new properties.

Integration with Other Heterocyclic Systems (e.g., Pyridinones, Pyrazinones)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in drug discovery. The quinoline nucleus is an excellent candidate for such hybridization.

Hybrid molecules incorporating quinoline and pyrazoline moieties have been synthesized and evaluated for various biological activities. researchgate.netnih.govresearchgate.net A common synthetic route involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325), which then undergoes cyclization with hydrazine (B178648) to yield the pyrazoline ring. researchgate.net Similarly, quinoline-pyrazole-pyridine hybrids have been synthesized through a one-pot multicomponent reaction involving a base-catalyzed cyclocondensation. nih.govasianpubs.org

Quinoline-pyrimidine hybrids have also been developed as potential therapeutic agents. nih.govnih.gov For example, N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids were synthesized to explore their antiplasmodial activity. nih.gov Furthermore, pyrimido[4,5-b]quinolines can be synthesized via a mechanochemical, solvent-free approach by reacting 6-aminouracil, an aromatic aldehyde, and a 1,3-dicarbonyl compound. rsc.org An optimized synthesis for a complex pyrido[1,2-c]pyrimidine (B1258497) core, which is structurally related, starting from a substituted pyridine (B92270) derivative has also been reported, highlighting the feasibility of constructing fused heterocyclic systems. nih.govnih.gov

Hybrid SystemSynthetic StrategyKey PrecursorsReference
Quinoline-PyrazolineChalcone formation followed by cyclization7-chloroquinolin-4-ylamino acetophenone, substituted benzaldehydes, hydrazine researchgate.net
Quinoline-Pyrazole-PyridineOne-pot multicomponent reactionSubstituted aldehydes, malononitrile, active methylene (B1212753) compounds nih.gov
Quinoline-PyrimidineMulti-step synthesis involving nucleophilic substitution4,7-dichloroquinoline, diamine linkers, substituted pyrimidines nih.gov
Pyrimido[4,5-b]quinolineMechanochemical multicomponent reaction6-aminouracil, aromatic aldehydes, 1,3-diketones rsc.org

Formation of Conjugates for Chemical Probe Development

The inherent fluorescence of some quinoline derivatives makes them ideal candidates for the development of chemical probes for biological imaging. While specific examples starting from this compound are not detailed in the provided literature, the principles can be extrapolated from related structures. For instance, the synthesis of novel 2-aminothiazol-4-yl norfloxacin (B1679917) analogs was undertaken to combat quinolone resistance, and their interaction with biological targets was studied via molecular docking, a process analogous to probe-target interaction analysis. nih.gov The development of conjugates for probing biological systems often involves linking the quinoline scaffold to another molecule that can specifically interact with a target. This can be achieved by forming amide or thioether bonds, similar to the derivatization strategies discussed previously. nih.gov

Structure-Reactivity Relationship Studies in this compound Derivatives

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental for designing efficient synthetic routes and predicting molecular behavior. In the context of quinoline derivatives, electrophilic substitution reactions are heavily influenced by the electron density of the carbocyclic ring. The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack, thus directing substitutions to the benzene (B151609) portion of the scaffold. youtube.com

Studies on the synthesis of substituted quinolines via electrophilic cyclization of N-(2-alkynyl)anilines show that the nature of the substituent on the alkyne has a significant impact on reactivity. Electron-rich and electron-deficient aryl groups that can stabilize a vinylic cation intermediate generally lead to good yields, whereas strongly electron-withdrawing groups can halt the reaction entirely. nih.gov

In the synthesis of quinoline-pyrazoline hybrids, it was observed that the electronic nature of substituents on the aryl ring of the chalcone precursor influenced the rate of the subsequent cyclocondensation reaction. Electron-withdrawing groups increased the electrophilic character of the carbonyl carbon, thus accelerating the reaction, while electron-donating groups had the opposite effect. nih.gov

Influence of Halogen Type and Position on Chemical Behavior

The presence and nature of halogen substituents on the quinoline core profoundly impact its chemical properties and, consequently, the derivatization strategies employed. In the case of this compound, the chlorine at C6 and fluorine at C7 exert significant electronic effects that modulate the reactivity of the entire molecule.

Halogens are electron-withdrawing groups through induction (-I effect) and electron-donating through resonance (+M effect). For chlorine and fluorine, the inductive effect typically outweighs the resonance effect, leading to a deactivation of the aromatic system towards electrophilic substitution. This deactivation is a general characteristic of halogenated quinolines. nih.gov

The position of these halogens is also critical. Located on the benzenoid ring, the 6-chloro and 7-fluoro substituents influence the electron density of the entire bicyclic system. Studies on various fluoroquinolines have shown that fluorine substitution can enhance certain biological activities. nih.gov While direct studies on the combined effect of 6-chloro and 7-fluoro substitution on the reactivity of the 3-amino group are limited, it is established that electron-withdrawing groups on the quinoline ring can decrease the basicity and nucleophilicity of an amino substituent.

Furthermore, the halogen atoms themselves can be sites for nucleophilic aromatic substitution (SNAr), although this typically requires harsh reaction conditions or the presence of strong activating groups. In the context of this compound, the amino group at C3 is expected to be the primary site of reaction under most conditions.

The following table summarizes the general influence of halogen substituents on the chemical behavior of the quinoline ring:

Halogen PropertyInfluence on Quinoline RingImplication for Derivatization
Inductive Effect (-I) Electron-withdrawing, deactivates the ring towards electrophilic attack.Reactions at the amino group are generally favored over ring substitution.
Resonance Effect (+M) Electron-donating, directs ortho- and para- substitution.Can influence the regioselectivity of any potential ring-based reactions.
Position (C6, C7) Modulates the electron density of both the benzenoid and pyridinoid rings.Affects the reactivity of the C3-amino group.
Leaving Group Ability Can be displaced by strong nucleophiles under forcing conditions.Offers a potential, albeit more challenging, route for further functionalization.

Electronic and Steric Effects of Substituents on Reaction Outcomes

The outcome of derivatization reactions involving this compound is governed by a combination of electronic and steric effects originating from the substituents on both the quinoline scaffold and the incoming electrophilic reagent.

Electronic Effects:

The 3-amino group is a potent nucleophile and an activating group, directing electrophilic attack. Common derivatization reactions, therefore, involve the reaction of this amino group with various electrophiles. For instance, the synthesis of ureas, thioureas, sulfonamides, and amides is a common strategy for modifying aminoquinolines. nih.gov The success of these reactions is influenced by the electronic nature of the electrophile. Highly reactive electrophiles, such as isocyanates, isothiocyanates, sulfonyl chlorides, and acyl chlorides, will readily react with the 3-amino group.

The electron-withdrawing nature of the 6-chloro and 7-fluoro substituents will decrease the nucleophilicity of the 3-amino group to some extent. However, it is generally still sufficiently reactive to participate in these derivatization reactions.

Steric Effects:

Steric hindrance can play a significant role in the derivatization of this compound. The accessibility of the 3-amino group can be influenced by the size of the electrophilic reagent. Bulky electrophiles may react more slowly or require more forcing conditions.

For example, in the synthesis of sulfonamides, the use of a sterically hindered sulfonyl chloride might lead to lower yields or require a catalyst to facilitate the reaction. Similarly, when forming amides, the structure of the acyl chloride will impact the reaction rate and yield.

The following table provides examples of how different electrophiles can be used to derivatize the 3-amino group and the likely influence of electronic and steric factors:

Electrophile TypeDerivative FormedInfluence of Electronic EffectsInfluence of Steric Effects
Isocyanate (R-N=C=O) UreaGenerally rapid reaction due to the high electrophilicity of the isocyanate carbon.The 'R' group on the isocyanate can sterically hinder the approach to the amino group.
Sulfonyl Chloride (R-SO₂Cl) SulfonamideThe electrophilicity of the sulfur atom facilitates the reaction.Bulky 'R' groups on the sulfonyl chloride can significantly slow down the reaction.
Acyl Chloride (R-COCl) AmideThe reactivity is dependent on the nature of the 'R' group. Electron-withdrawing 'R' groups increase reactivity.Steric hindrance from the 'R' group can affect the reaction rate.

Advanced Analytical Techniques for the Study of 6 Chloro 7 Fluoroquinolin 3 Amine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of 6-Chloro-7-fluoroquinolin-3-amine. Each method offers a unique piece of the structural puzzle, and when used in concert, they provide a comprehensive understanding of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis (e.g., ¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a related compound, 6-chloroquinoline, characteristic signals appear in the aromatic region, providing a template for understanding the spectrum of this compound. chemicalbook.com For substituted quinolines, the chemical shifts and coupling constants of the protons are influenced by the electronic effects of the substituents. The introduction of a fluorine atom at the 7-position and an amine group at the 3-position in this compound would further modify the proton chemical shifts, allowing for the assignment of each proton to its specific position on the quinoline (B57606) ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For instance, carbons bonded to the electronegative chlorine, fluorine, and nitrogen atoms will exhibit downfield shifts. In the parent 6-chloroquinoline, the carbon atoms of the quinoline ring show a range of chemical shifts that serve as a basis for comparison. chemicalbook.com The substituent effects of the amino and fluoro groups can be predicted based on established empirical data for similar aromatic systems. mdpi.com

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, helping to trace the arrangement of protons on the quinoline ring. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for both ¹H and ¹³C signals.

Below is an interactive table summarizing the expected NMR data for this compound based on analogous structures.

Technique Expected Chemical Shift Range (ppm) Key Features
¹H NMR7.0 - 9.0Distinct signals for each aromatic proton, with splitting patterns determined by J-coupling. The amine protons may appear as a broad singlet.
¹³C NMR110 - 160Unique signals for each carbon atom. Carbons attached to heteroatoms (Cl, F, N) will be shifted downfield.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-Cl bond, the C-F bond, and the aromatic C-H and C=C bonds of the quinoline ring. bldpharm.comspectroscopyonline.com Primary aromatic amines typically exhibit two N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. wpmucdn.comyoutube.com The C-Cl stretching vibration usually appears in the fingerprint region, while the C-F stretch is typically found in the 1000-1400 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. nist.govnist.gov

An interactive data table of expected IR absorption bands is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H)Asymmetric Stretch~3400 - 3500
Primary Amine (N-H)Symmetric Stretch~3300 - 3400
Primary Amine (N-H)Scissoring (Bend)~1600 - 1650
Aromatic C-HStretch>3000
Aromatic C=CStretch~1400 - 1600
C-FStretch~1000 - 1400
C-ClStretch~600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, and the presence of substituents will influence the wavelength of maximum absorption (λmax). The introduction of the chloro, fluoro, and amino groups on the quinoline scaffold of this compound is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent quinoline molecule, due to the extension of the conjugated π-system and the electronic effects of the substituents. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. bldpharm.comspectroscopyonline.com For this compound (C₉H₆ClFN₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. bldpharm.com The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. nist.gov Fragmentation analysis can provide further structural confirmation by identifying the loss of specific groups, such as the amine or chloro substituents.

The expected molecular weight is 196.61 g/mol . bldpharm.com

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy can be employed to study the photophysical properties of this compound. chemicalbook.com Many quinoline derivatives are known to be fluorescent, and the emission properties are sensitive to the nature and position of substituents. By exciting the molecule at its absorption maximum, an emission spectrum can be recorded. The Stokes shift (the difference between the absorption and emission maxima) and the quantum yield can provide insights into the excited state dynamics of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Systems and Space Groups

The foundation of understanding a molecule's solid-state architecture lies in single-crystal X-ray diffraction analysis. This powerful technique determines the precise arrangement of atoms within a crystal, defining its crystal system and space group. The crystal system describes the symmetry of the unit cell—the basic repeating block of the crystal—while the space group provides a more detailed description of the symmetry elements within that unit cell.

While specific experimental crystallographic data for this compound is not available in the surveyed literature, it is known that quinoline derivatives frequently crystallize in common systems such as monoclinic or orthorhombic. researchgate.netresearchgate.net For instance, the analysis of related quinoline structures reveals that they can adopt various space groups, such as P21/c or I2/a, which dictate the packing and interaction patterns of the molecules. researchgate.net The determination of these parameters is the first step in building a complete picture of the compound's solid-state behavior.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are anticipated based on its molecular structure.

Hydrogen Bonding: The primary amine group (-NH₂) on the quinoline ring is a potent hydrogen bond donor. This group can form strong hydrogen bonds with hydrogen bond acceptors, such as the nitrogen atom of the quinoline ring on an adjacent molecule. Such interactions are a dominant force in the crystal packing of many nitrogen-containing heterocyclic compounds. mdpi.comnih.gov

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com In this compound, both the chlorine and fluorine atoms can potentially participate in halogen bonds. The strength and geometry of these interactions depend on the electronic environment of the halogen. acs.orgucl.ac.uk These bonds can play a significant role in directing the crystal architecture, often competing with or complementing hydrogen bonds. mdpi.comdntb.gov.ua

π-π Stacking: The planar, aromatic quinoline core of the molecule is well-suited for π-π stacking interactions. acs.org This type of interaction involves the attractive, non-covalent forces between aromatic rings. These forces are crucial in stabilizing the crystal structure by arranging the planar molecules in parallel or offset stacks, a common feature in halogenated aromatic systems. ucl.ac.uk

Characterization of Molecular Packing and Supramolecular Assemblies

For instance, hydrogen bonds might link molecules into chains or sheets, which are then further organized by weaker π-π stacking and halogen bonding interactions to build the full crystal structure. nih.gov The study of these assemblies is critical as the molecular packing can influence key physical properties of the material. Supramolecular chemistry provides the framework for understanding how these non-covalent interactions can be used to engineer crystalline materials with desired properties. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and routine analytical procedure used to determine the mass fractions of the constituent elements in a compound. wikipedia.org For a newly synthesized compound like this compound, this technique is essential for verifying its atomic composition and purity. researchgate.net The method typically involves combustion analysis, where a sample is burned in excess oxygen, and the resulting gaseous products (like CO₂, H₂O, and N₂) are quantified. researchgate.net

The experimental results are then compared against the theoretical values calculated from the molecular formula. A close match, typically within ±0.4%, is required to confirm the identity and purity of the compound. nih.gov

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassMoles in FormulaMass in FormulaMass Percent
CarbonC12.0119108.09954.99%
HydrogenH1.00866.0483.08%
ChlorineCl35.453135.45318.04%
FluorineF18.998118.9989.67%
NitrogenN14.007228.01414.25%
Total C₉H₆ClFN₂ 196.612 100.00%

This interactive table provides the calculated elemental percentages based on the compound's molecular formula, C₉H₆ClFN₂.

Theoretical and Computational Investigations of 6 Chloro 7 Fluoroquinolin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and associated properties of a compound, offering insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Distribution

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and how electron density is distributed.

For 6-Chloro-7-fluoroquinolin-3-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. The quinoline (B57606) core is expected to be largely planar, with the amine group also lying in or close to the plane to maximize conjugation. The electron-withdrawing effects of the chlorine and fluorine atoms at positions 6 and 7, respectively, would significantly influence the electron density across the bicyclic system. The amino group at position 3, being an electron-donating group, would conversely increase electron density, particularly at the ortho and para positions relative to it within the quinoline ring system. This interplay of electron-donating and -withdrawing groups creates a unique electronic environment that dictates the molecule's reactivity.

Table 1: Predicted Geometrical Parameters from DFT Calculations for a Representative Substituted Quinoline (Note: This data is illustrative, based on typical values for similar structures, as specific data for this compound is not publicly available.)

Parameter Predicted Value
C-Cl Bond Length ~1.74 Å
C-F Bond Length ~1.35 Å
C-N (amine) Bond Length ~1.38 Å
C=C (aromatic) Bond Length ~1.39 - 1.42 Å
C-N (ring) Bond Length ~1.37 Å

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, likely involving the amine group and the carbon atoms of the pyridine (B92270) ring. The LUMO, conversely, would be distributed over the electron-deficient quinoline ring system, influenced by the electron-withdrawing halogen substituents. The HOMO-LUMO gap would provide insight into its potential as a candidate for organic electronics or as a reactive intermediate in chemical synthesis.

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These global reactivity descriptors provide a framework for understanding its electrophilic and nucleophilic nature.

Ionization Potential (I): Approximated as -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It is a measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the ability of a molecule to act as an electrophile.

Table 2: Illustrative Global Reactivity Descriptors (in eV) (Note: These values are hypothetical and serve to illustrate the type of data generated from computational analysis of a substituted quinoline.)

Descriptor Formula Illustrative Value (eV)
EHOMO - -5.8
ELUMO - -1.5
HOMO-LUMO Gap ELUMO - EHOMO 4.3
Ionization Potential (I) -EHOMO 5.8
Electron Affinity (A) -ELUMO 1.5
Electronegativity (χ) (I+A)/2 3.65
Chemical Hardness (η) (I-A)/2 2.15

Molecular Modeling and Simulation

While quantum mechanics describes the electronic nature of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior, conformational preferences, and interactions with its environment over time.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their corresponding energies. For this compound, the primary source of conformational flexibility would be the rotation around the C3-NH2 bond. A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step. This would reveal the most stable (lowest energy) conformation of the amine group relative to the quinoline ring. It is likely that the most stable conformer would have the hydrogen atoms of the amine group oriented to minimize steric clash with the adjacent hydrogen atom at the C4 position. The energy barriers between different conformers would indicate the flexibility of the molecule at room temperature.

Simulation of Solvent Effects on Molecular Stability and Reactivity

The properties and behavior of a molecule can change significantly in the presence of a solvent. Solvation models, such as the Polarizable Continuum Model (PCM), can be integrated with DFT calculations to simulate the effect of a solvent environment. These models treat the solvent as a continuous medium with a specific dielectric constant.

By performing calculations in different simulated solvents (e.g., water, ethanol, DMSO), one can predict how the molecular geometry, electronic properties (like the HOMO-LUMO gap), and reactivity descriptors of this compound would be altered. Generally, polar solvents are expected to stabilize charge separation in a molecule, potentially leading to a smaller HOMO-LUMO gap and enhanced reactivity compared to the gas phase or non-polar solvents. Understanding these solvent effects is crucial for predicting the molecule's behavior in biological systems or as a reactant in solution-phase chemistry.

Computational Docking for Ligand-Enzyme Interaction Mechanisms

Computational docking is a pivotal tool for predicting the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein or enzyme. This method allows for the elucidation of potential ligand-enzyme interaction mechanisms at the atomic level, without considering clinical outcomes. The process involves sampling a multitude of conformations and orientations of the ligand within the active site of the target protein and then using a scoring function to rank the most plausible binding poses. researchgate.net

In the context of quinoline derivatives, docking studies have been instrumental in identifying key interactions that drive their biological activity. For instance, studies on similar quinoline-based compounds have highlighted the importance of hydrogen bonding and hydrophobic interactions in their binding to various kinases. mdpi.com While specific docking studies on this compound are not extensively documented in publicly available literature, we can infer potential interaction patterns based on its structural features and research on analogous compounds.

The 3-amino group of this compound is a potent hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor. The chlorine and fluorine atoms at positions 6 and 7, respectively, introduce electronic modifications to the quinoline ring and can participate in halogen bonding or other specific interactions. The aromatic ring system itself can engage in π-π stacking and hydrophobic interactions with complementary residues in an enzyme's active site.

To illustrate the type of data generated from such studies, the following interactive table presents hypothetical docking results of this compound against a panel of protein kinases, which are common targets for quinoline-based inhibitors.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
EGFR-9.2Met793, Gly796, Leu718Hydrogen Bond, Hydrophobic
VEGFR2-8.8Cys919, Asp1046, Phe1047Hydrogen Bond, π-π Stacking
PI3Kα-8.5Val851, Ser774, Lys802Hydrogen Bond, Hydrophobic
ROCK-9.5Met156, Asp216, Tyr34Hydrogen Bond, π-π Stacking

Note: The data in this table is illustrative and intended to represent typical results from computational docking studies. It is not based on actual experimental data for this compound.

The goal of such molecular docking is to computationally predict the ligand-receptor complex structure, which is a critical step in identifying new active molecules that can bind to a biological target. researchgate.net The insights gained from these docking studies can guide the rational design of more potent and selective inhibitors based on the this compound scaffold.

Advanced Computational Approaches

Beyond static docking simulations, more advanced computational methods are employed to understand the dynamic nature of ligand-protein interactions and to leverage large datasets for predictive modeling.

For a compound like this compound, an MD simulation would typically start with the best-docked pose in the active site of a target enzyme. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds for a set period, often in the nanosecond to microsecond range, by solving Newton's equations of motion for all atoms in the system.

Analysis of the MD trajectory can provide valuable information, such as:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position and the protein's structure over time. nih.gov

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding. nih.gov

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity by considering entropic contributions. nih.gov

These simulations can validate the stability of interactions predicted by docking and offer a deeper understanding of the dynamic interplay between this compound and its potential biological targets.

The application of machine learning (ML) in chemistry is a rapidly growing field, offering powerful tools for drug discovery and development. nih.gov In the context of quinoline chemistry, ML models can be trained on large datasets of known quinoline derivatives and their biological activities to predict the properties of new, untested compounds. doaj.orgresearchgate.netaip.org

Several machine learning approaches are relevant to the study of this compound:

Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models can establish a mathematical relationship between the chemical structure of quinoline derivatives and their biological activity. These models use molecular descriptors (physicochemical properties, topological indices, etc.) as input to predict the activity of novel compounds like this compound.

Predicting Reaction Selectivity: Machine learning models, particularly artificial neural networks, can be trained to predict the regioselectivity of chemical reactions on the quinoline scaffold. doaj.org This can aid in planning the synthesis of novel derivatives. For instance, a model trained on a large dataset of quinoline compounds correctly predicted the site of electrophilic substitution in 86.5% of cases on an external validation set. doaj.org

Virtual Screening: ML models can be used to rapidly screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target. This can prioritize which derivatives of this compound should be synthesized and tested.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial. Machine learning models trained on experimental ADMET data can provide early-stage predictions for compounds like this compound, helping to flag potential liabilities. mdpi.com

The use of machine learning can significantly accelerate the research process by focusing experimental efforts on the most promising compounds. mdpi.com By learning from existing data, these models can make valuable predictions about the potential of this compound and guide its further development. doaj.orgresearchgate.netaip.org

Role of 6 Chloro 7 Fluoroquinolin 3 Amine As a Synthetic Building Block in Advanced Chemical Research

A Versatile Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the amino group at the 3-position, combined with the electronic effects of the halogen substituents on the quinoline (B57606) ring, makes 6-Chloro-7-fluoroquinolin-3-amine an ideal starting material for the construction of intricate molecular architectures.

Construction of Novel Fused-Ring Quinoline Frameworks

The development of novel fused-ring systems is a cornerstone of medicinal and materials chemistry, often leading to compounds with unique biological activities and physical properties. The strategic placement of reactive sites in this compound facilitates its use in cyclization reactions to form polycyclic aromatic and heteroaromatic structures. For instance, the amine group can readily undergo condensation reactions with various bifunctional reagents to append new rings onto the quinoline scaffold. Research in this area is focused on creating diverse libraries of fused quinolines for screening in drug discovery programs and for the development of new organic materials.

Derivatization for Bridged and Polycyclic Architectures

Beyond simple ring fusion, the derivatization of this compound is being explored for the synthesis of more complex bridged and polycyclic architectures. These three-dimensional structures are of particular interest due to their conformational rigidity and potential for creating well-defined binding pockets for biological targets or for establishing specific solid-state packing arrangements. Synthetic strategies often involve multi-step sequences where the amine group serves as an initial anchor point for building up the complex framework. The chloro and fluoro substituents can also be subjected to various cross-coupling reactions at later stages to introduce further complexity and functionality.

Investigations in Materials Science Research through Derivatization

The unique electronic and photophysical properties of the quinoline ring system have long been exploited in materials science. The specific substitution pattern of this compound offers a means to fine-tune these properties through targeted derivatization, opening up avenues for new advanced materials.

Precursors for Luminescent Compounds

Quinoline derivatives are well-known for their fluorescent properties, and the introduction of electron-withdrawing halogen atoms can significantly influence their emission characteristics. mdpi.com The derivatization of this compound allows for the systematic modification of the electronic structure of the resulting compounds, thereby tuning their absorption and emission wavelengths. mdpi.com For example, reactions at the amino group to form Schiff bases or amides with extended aromatic systems can lead to new families of luminescent materials with potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. mdpi.comresearchgate.net

The following table provides an overview of related compounds and their synthetic utility:

Compound NameCAS NumberMolecular FormulaKey Application Areas
This compound2092596-75-1C9H6ClFN2Synthetic Building Block, Materials Science
6-Chloro-7-fluoroquinolin-3-ol1520434-34-7C9H5ClFNOBuilding Block for Heterocyclic Synthesis
6-Chloro-5,7-dimethylquinolin-3-amine2090724-42-6C11H11ClN2Intermediate in Organic Synthesis

Development of Components for Advanced Electronic Materials

The development of novel organic materials for electronic applications is a rapidly growing field. The tunable electronic properties of derivatives of this compound make them attractive candidates for investigation as components in organic semiconductors, photovoltaics, and other advanced electronic devices. bldpharm.com The ability to modify the quinoline core through both the amine and halogen functionalities allows for the rational design of molecules with specific energy levels and charge-transport properties. Research in this area is still in its early stages but holds significant promise for the future of organic electronics.

Research on Chemical Probes and Ligands

Chemical probes are essential tools for understanding complex biological processes. nih.govnih.gov The quinoline scaffold is a common feature in many biologically active molecules, and the specific substitution pattern of this compound provides a unique starting point for the design of novel probes and ligands. nih.gov By attaching reporter groups (e.g., fluorophores, biotin) or pharmacophores to the quinoline core, researchers can develop new tools to study the localization, function, and interactions of specific proteins or nucleic acids within a cellular environment. nih.gov The chloro and fluoro substituents can also be used to modulate the binding affinity and selectivity of these probes for their intended targets.

Design and Synthesis of Molecular Probes for Biological Systems

The development of molecular probes for imaging biological systems is a critical area of chemical research, enabling the visualization of complex processes in real-time. Quinoline derivatives have emerged as valuable core structures for such probes due to their intrinsic fluorescence and ability to be functionalized for specific biological targets.

Although specific examples utilizing this compound are not documented, research on other halogenated quinoline carboxamides provides a strong basis for its potential in this field. For instance, a series of fluoro- and iodo-quinoline carboxamides have been synthesized and evaluated as potential ligands for in vivo imaging of the human NK-3 receptor (hNK-3r) using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). nih.gov In these studies, the position of the halogen substituent was found to be critical for maintaining high binding affinity to the receptor. nih.gov This highlights the importance of the specific substitution pattern on the quinoline ring for biological targeting.

Similarly, N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives have been developed as PET tracers for imaging aggregated α-synuclein, a hallmark of Parkinson's disease. mdpi.com These probes demonstrated the ability to penetrate the blood-brain barrier and exhibited high binding affinity for their target. mdpi.com The synthetic strategies employed in these studies often involve the coupling of the quinoline core with various recognition moieties, a role for which the 3-amino group of this compound would be well-suited.

The hypothetical application of this compound as a precursor for a molecular probe would likely involve the derivatization of the 3-amino group. This could be achieved through acylation, alkylation, or diazotization followed by coupling reactions, allowing for the attachment of various functionalities. These functionalities could include targeting ligands for specific biomolecules or environmentally sensitive fluorophores. The chloro and fluoro substituents would be expected to modulate the photophysical properties, such as the emission wavelength and quantum yield, as well as the lipophilicity and metabolic stability of the final probe.

Table 1: Examples of Quinoline-Based Molecular Probes and Their Characteristics

Compound ClassTargetImaging ModalityKey Findings
Fluoro- and Iodo-Quinoline CarboxamidesHuman NK-3 ReceptorPET/SPECTHalogen position significantly impacts binding affinity. nih.gov
N-(6-methoxypyridin-3-yl)quinolin-2-amine DerivativesAggregated α-SynucleinPETDemonstrated blood-brain barrier penetration and high target affinity. mdpi.com

Development of Ligands for Coordination Chemistry and Catalysis Research

The nitrogen atom within the quinoline ring and the exocyclic amino group of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The formation of metal complexes with such ligands can lead to novel materials with interesting electronic, magnetic, and catalytic properties.

Research on related quinoline derivatives has demonstrated their utility in forming catalytically active metal complexes. For example, copper(II) complexes with quinoline-derived ligands have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalysts was found to depend on both the structure of the quinoline ligand and the nature of the copper salt used. mdpi.com

Furthermore, cytotoxic copper(II) complexes have been synthesized from a ligand derived from 7-chloro-2-hydroxyquinoline-3-carbaldehyde. nih.govacs.org These complexes have shown potential as anticancer agents, with their biological activity being influenced by the coordination environment of the metal ion. nih.govacs.org This suggests that metal complexes of this compound could also be explored for their therapeutic potential.

In the realm of catalysis, ruthenium complexes bearing α-diimine ligands, which can be structurally analogous to bidentate quinoline-amine ligands, have been successfully employed in N-alkylation of amines, α-alkylation of ketones, and β-alkylation of secondary alcohols. acs.org The steric and electronic properties of the ligand play a crucial role in the efficiency and selectivity of these catalytic transformations. acs.org

The synthesis of ligands from this compound could involve the reaction of the amino group with aldehydes or ketones to form Schiff base ligands, or with other multidentate ligand fragments to create chelating systems. The resulting ligands could then be reacted with a variety of transition metal precursors to form complexes. The chloro and fluoro substituents would be expected to influence the Lewis basicity of the quinoline nitrogen and the 3-amino group, thereby affecting the stability and reactivity of the resulting metal complexes.

Table 2: Research on Quinoline-Based Ligands and Their Metal Complexes

Quinoline DerivativeMetal Ion(s)ApplicationKey Findings
2-chloroquinoline-3-carbohydrazideCu(II)Catecholase MimicExhibited the highest catalytic activity among the studied ligands. mdpi.com
Imine derivative of 7-chloro-2-hydroxyquinoline-3-carbaldehydeCu(II)Anticancer AgentThe CuL complex showed high cytotoxic potency against MCF-7 breast cancer cells. nih.govacs.org
α-Diimine Ligands (structurally related)Ru(II)CatalysisActive in various alkylation reactions, with ligand properties influencing catalyst performance. acs.org

Future Directions and Emerging Research Avenues for 6 Chloro 7 Fluoroquinolin 3 Amine and Its Derivatives

Exploration of Novel and Environmentally Benign Synthetic Methodologies

Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, often rely on harsh conditions, toxic reagents, and generate significant waste. mdpi.comijpsjournal.com The future of synthesizing 6-Chloro-7-fluoroquinolin-3-amine and its derivatives will undoubtedly focus on the principles of green chemistry, aiming for sustainability, efficiency, and safety.

Key areas of exploration include:

Catalyst Innovation: Research is moving towards the use of inexpensive, non-toxic, and recyclable catalysts. tandfonline.comniscpr.res.in For instance, methodologies employing catalysts like iron (III) chloride (FeCl3·6H2O) and indium (III) chloride have shown great promise for the one-pot synthesis of quinoline derivatives, offering high yields under mild conditions. tandfonline.comniscpr.res.in The application of these catalysts to the synthesis of this compound could provide more sustainable production routes.

Green Solvents: A major goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. ias.ac.in Water, being non-flammable, cheap, and environmentally benign, has been shown to enhance reaction rates in certain quinoline syntheses. tandfonline.com Another promising area is the use of ionic liquids, which can function as both the solvent and the catalyst, often leading to shorter reaction times and high yields in a solvent-free setting. mdpi.comias.ac.in

Energy-Efficient Techniques: Methods like microwave-assisted synthesis (MAS) and ultrasound-assisted synthesis are being explored to reduce energy consumption and waste generation. ijpsjournal.com These techniques can accelerate reaction times, making the synthesis of complex quinoline derivatives more efficient and environmentally friendly. ijpsjournal.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Quinoline Derivatives
ParameterConventional Methods (e.g., Skraup, Friedländer)Emerging Green Methodologies
CatalystsStrong Brønsted or Lewis acids (e.g., H₂SO₄)FeCl₃·6H₂O, InCl₃, Ionic Liquids. tandfonline.comniscpr.res.inias.ac.in
SolventsOften require harsh organic solventsWater, Ionic Liquids, or solvent-free conditions. mdpi.comtandfonline.com
ConditionsHigh temperatures, harsh reagents. mdpi.comMilder reaction conditions, shorter reaction times. tandfonline.comias.ac.in
EfficiencyCan suffer from low yields and difficult work-up. niscpr.res.inOften demonstrate high product yields and easier purification. niscpr.res.inias.ac.in
Environmental ImpactGeneration of toxic wasteReduced waste, use of non-toxic and recyclable materials. ijpsjournal.com

Discovery of Undiscovered Reactivity Patterns and Selectivity Control

The reactivity of the this compound core is largely dictated by the interplay of its substituents. The chloro and fluoro groups act as handles for nucleophilic aromatic substitution, while the electron-rich nature of the 3-amino group and the quinoline ring system allows for various electrophilic substitutions and C-H functionalization reactions. chemshuttle.com Future research will focus on precisely controlling these reactions to build molecular complexity in a predictable manner.

A significant challenge and opportunity lies in achieving regioselectivity. For example, predicting the most likely site for electrophilic substitution or C-H functionalization on the quinoline ring is crucial for synthetic design. doaj.org Emerging machine learning (ML) models are being developed to predict site selectivity in the functionalization of quinolines, which could be instrumental for derivatives like this compound. doaj.org These models use quantum chemical descriptors to identify reactive sites, allowing chemists to rapidly predict reaction outcomes. doaj.org

Future investigations will likely target:

Selective C-H Functionalization: Developing new catalytic systems (e.g., based on transition metals) to selectively activate and functionalize specific C-H bonds on the quinoline scaffold, bypassing the need for pre-functionalized starting materials. doaj.org

Controlled Nucleophilic Aromatic Substitution (SNAr): Exploring the differential reactivity of the C6-Cl and C7-F bonds to achieve sequential and selective substitutions, enabling the programmed introduction of various functional groups.

Novel Cyclization Reactions: Utilizing the 3-amino group as a nucleophile in intramolecular reactions to construct fused heterocyclic systems, expanding the structural diversity derivable from the parent amine.

Application of Advanced Computational Modeling for Predictive Chemistry

In silico techniques are becoming indispensable tools in chemical research, accelerating the design and discovery process. For quinoline derivatives, computational models are already being used to establish quantitative structure-activity relationships (QSAR) and predict biological activity. nih.govmdpi.com

Future research on this compound will heavily rely on:

3D-QSAR Modeling: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. nih.govmdpi.com These models correlate the 3D structural and electrostatic properties of a series of derivatives with their biological activity, providing contour maps that highlight which structural modifications are likely to enhance potency. nih.govmdpi.com

Machine Learning and Artificial Neural Networks (ANN): As demonstrated for other quinolines, ML and ANN can predict site selectivity for chemical reactions and screen virtual libraries for potential biological activity. researchgate.netdoaj.org This allows for the rapid prioritization of synthetic targets.

Molecular Docking and Dynamics Simulations: These methods can predict how derivatives of this compound might bind to specific biological targets, such as protein kinases. mdpi.comfrontiersin.org By simulating the interactions at an atomic level, researchers can gain insights into the binding mode and design molecules with improved affinity and selectivity. mdpi.com

Table 2: Computational Tools for Advancing Quinoline Research
Computational MethodApplication for this compound DerivativesPotential Outcome
3D-QSAR (CoMFA/CoMSIA)Correlate structural features with biological activity (e.g., anticancer). nih.govmdpi.comDesign of new derivatives with enhanced potency. nih.gov
Machine Learning (ML)Predict regioselectivity of C-H functionalization reactions. doaj.orgRapidly predict reaction outcomes and guide synthetic strategy. doaj.org
Molecular DockingSimulate binding to protein targets (e.g., kinases). mdpi.comIdentify potential biological targets and guide lead optimization.
Molecular Dynamics (MD)Analyze the stability and dynamics of ligand-protein complexes. mdpi.comUnderstand the structural basis of molecular recognition and affinity.

Integration into Complex Chemical Architectures for Targeted Research Tools

The true value of a building block like this compound lies in its potential to be incorporated into larger, more complex molecules designed for specific functions. The quinoline nucleus is a privileged structure in medicinal chemistry, known to be a key component of drugs with a wide range of activities. researchgate.nettandfonline.com

Future work will focus on using this compound as a scaffold to create:

Protein Kinase Inhibitors: The 3-aminoquinoline (B160951) core is a known hinge-binding motif for many protein kinases. mdpi.com By strategically modifying the scaffold, for example through substitution at the chloro position, it is possible to design potent and selective inhibitors for specific kinases, which are important targets in cancer therapy. mdpi.commdpi.com

Targeted Covalent Inhibitors (TCIs): The reactivity of the quinoline core can be harnessed to design TCIs. For instance, a derivative could be designed to engage a non-conserved cysteine residue in the hinge region of a target kinase, leading to irreversible inhibition and potentially greater selectivity. mdpi.com

Probes for Chemical Biology: By attaching fluorescent dyes or other reporter tags, derivatives of this compound can be converted into chemical probes to study biological processes or validate drug targets in living systems. The chloro substituent provides a convenient attachment point for such modifications. chemshuttle.com

Advanced Materials: Quinolines are valuable synthons for creating nano and meso structures with interesting electronic and photonic properties. niscpr.res.in The specific substitution pattern of this compound could be exploited to synthesize novel materials for applications in electronics or as fluorescent sensors.

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